![molecular formula C17H17BrN2O4S B2607582 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922553-56-8](/img/structure/B2607582.png)
2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide consists of a benzene ring, a sulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepin moiety. The bromine atom is attached to the benzene ring. For a visual representation, refer to the chemical structure provided by the NIST Chemistry WebBook .
Scientific Research Applications
Antimicrobial Potential
This compound could potentially have antimicrobial properties . The derivatives of similar compounds have shown good antimicrobial potential .
Antioxidant Potential
Compounds with similar structures have shown good scavenging potential, which suggests that they could have antioxidant properties .
Inhibitor of LuxR-type receptor in Acinetobacter baumannii
This compound is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii, known as AbaR . This suggests potential applications in the treatment of infections caused by this bacterium.
Inhibitor of Quorum-sensing Repressor in P. aeruginosa
It also acts as an inhibitor of the quorum-sensing repressor in Pseudomonas aeruginosa, known as QscR . This could have implications for the treatment of P. aeruginosa infections.
Anti-inflammatory and Analgesic Activities
Compounds with similar structures have shown anti-inflammatory and analgesic activities . This suggests that this compound could potentially be used in the treatment of conditions involving inflammation and pain.
Antiviral Activity
Similar compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential antiviral applications for this compound.
properties
IUPAC Name |
2-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-2-20-9-10-24-15-8-7-12(11-13(15)17(20)21)19-25(22,23)16-6-4-3-5-14(16)18/h3-8,11,19H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVDNTBGFOGDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.